REACTION_CXSMILES
|
[N:1]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][C:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:3][C:2]=1[C:17](OCC)=O.[Cl-].NC(=[NH2+])C>CN(C=O)C>[NH2:1][C:2]1[N:3]=[C:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:5]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
N1=C(N=C(N=C1C(=O)OCC)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
[Cl-].NC(C)=[NH2+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography (heptane/ethyl acetate=3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(=N1)C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |